1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate, also known as BCT-100, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BCT-100 is a small molecule that acts as an antagonist of the serotonin 5-HT2B receptor. This receptor is involved in a variety of physiological processes, including cardiovascular function, smooth muscle contraction, and platelet aggregation. In
Mechanism of Action
1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate acts as an antagonist of the serotonin 5-HT2B receptor. This receptor is involved in the regulation of smooth muscle contraction, platelet aggregation, and cardiovascular function. By blocking this receptor, 1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate can reduce pulmonary artery pressure and improve cardiac function in animal models of PAH. 1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate has also been shown to reduce fibrosis by inhibiting the activation of fibroblasts, which are cells that produce excess connective tissue in response to injury or inflammation.
Biochemical and Physiological Effects:
1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate has been shown to have several biochemical and physiological effects. In animal models of PAH, 1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate reduces pulmonary artery pressure and improves cardiac function. 1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate also reduces fibrosis in animal models of liver and lung fibrosis. In addition, 1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate has been shown to inhibit the proliferation of smooth muscle cells and reduce platelet aggregation.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate is that it is a small molecule that can be easily synthesized in the lab. This makes it a useful tool for studying the serotonin 5-HT2B receptor and its role in various physiological processes. However, one limitation of 1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate is that it is not highly selective for the 5-HT2B receptor and can also bind to other receptors, such as the 5-HT2A receptor. This can make it difficult to determine the specific effects of 1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate on the 5-HT2B receptor.
Future Directions
There are several future directions for research on 1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate. One area of research is the development of more selective antagonists of the 5-HT2B receptor. This could help to better understand the specific role of this receptor in various physiological processes. Another area of research is the potential use of 1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate in the treatment of other fibrotic diseases, such as kidney fibrosis and scleroderma. Finally, further studies are needed to determine the safety and efficacy of 1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate in human clinical trials.
Synthesis Methods
The synthesis of 1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate involves several steps, including the reaction of 4-biphenylcarboxylic acid with sec-butylamine to form 4-biphenylcarbonyl-sec-butylamine. This compound is then reacted with oxalyl chloride to form the oxalyl chloride derivative, which is then treated with piperazine to form 1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate oxalate. The final product is a white crystalline powder with a melting point of 214-216 °C.
Scientific Research Applications
1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate has been studied for its potential therapeutic applications in a variety of fields. One area of research is its potential use in the treatment of pulmonary arterial hypertension (PAH). PAH is a rare but serious condition that affects the blood vessels in the lungs and can lead to heart failure. 1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate has been shown to reduce pulmonary artery pressure and improve cardiac function in animal models of PAH.
Another area of research is the potential use of 1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate in the treatment of fibrosis. Fibrosis is a condition in which excess connective tissue forms in an organ or tissue, leading to scarring and impaired function. 1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate has been shown to reduce fibrosis in animal models of liver and lung fibrosis.
properties
IUPAC Name |
(4-butan-2-ylpiperazin-1-yl)-(4-phenylphenyl)methanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O.C2H2O4/c1-3-17(2)22-13-15-23(16-14-22)21(24)20-11-9-19(10-12-20)18-7-5-4-6-8-18;3-1(4)2(5)6/h4-12,17H,3,13-16H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCPMRDVFKEIIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Biphenylylcarbonyl)-4-sec-butylpiperazine oxalate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.